1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride
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Overview
Description
1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride typically involves the reaction of indole derivatives with chloromethylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting product is then chloromethylated using chloromethyl methyl ether or similar reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring, enhancing their biological and chemical properties .
Scientific Research Applications
1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound may also interact with DNA, causing damage that can lead to cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
1-(Chloromethyl)-8-methoxy-2,3-dihydro-1H-benzo[e]indol-5-ol (seco-MCBI): This compound has a methoxy group at the C-8 position, which enhances its cytotoxicity through additional van der Waals interactions.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological activities.
Uniqueness: 1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride is unique due to its specific chloromethyl group, which allows for targeted chemical modifications and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-6-8-7-15-11-5-12(16)9-3-1-2-4-10(9)13(8)11;/h1-5,8,15-16H,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWGSJUHAQAJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C=C(C3=CC=CC=C32)O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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